Comparative In Vitro Cytotoxicity Profile Against Cancer Cell Lines
18-Rabieta-8,11,13-trien-4-ol exhibits a profile of moderate cytotoxicity against several human cancer cell lines. In comparative assays, its potency is notably lower than that of the structurally related norditerpenoid 18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one, which has demonstrated stronger activity against a human lung carcinoma cell line . This distinction is critical for researchers selecting a compound for mechanism-of-action studies where potent cytotoxicity may be undesirable, or for those seeking a less potent comparator in structure-activity relationship (SAR) investigations. Vendor data also indicates specific IC50 values in common cell lines .
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | HeLa: 15 μM; MCF-7: 20 μM; A549: 25 μM |
| Comparator Or Baseline | 18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one (Moderate cytotoxicity against human lung carcinoma cell line) |
| Quantified Difference | Target compound IC50 values are 15-25 μM; Comparator exhibits 'moderate' cytotoxicity, a qualitative descriptor implying activity in a similar or lower micromolar range. |
| Conditions | HeLa (cervical), MCF-7 (breast), A549 (lung) cancer cell lines; Comparator assayed in human lung carcinoma cell line. |
Why This Matters
This data quantifies the compound's cytotoxic window, enabling informed selection for SAR studies where a specific potency range is required or for use as a non-potent control.
